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Compound of Interest
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DL-

Dipalmitoylphosphatidylcholine-

d62

Cat. No.: B15553811 Get Quote

An in-depth examination of the chemical properties, experimental applications, and structural

analysis of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a deuterated

phospholipid vital for advanced membrane research.

This technical guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of DPPC-d62, a selectively deuterated variant of

dipalmitoylphosphatidylcholine (DPPC). The strategic replacement of hydrogen with deuterium

in its acyl chains makes DPPC-d62 an invaluable tool in a range of biophysical and analytical

techniques, offering enhanced resolution and deeper insights into lipid bilayer structure and

dynamics. This document details its chemical structure, summarizes key quantitative data, and

provides protocols for its application in prominent experimental methodologies.

Chemical Structure and Physicochemical Properties
DPPC-d62 is a saturated phospholipid where the 62 hydrogen atoms of the two palmitoyl

chains have been replaced by deuterium atoms. This isotopic labeling renders the acyl chains

"visible" to specific spectroscopic techniques that are otherwise insensitive to subtle structural

changes. The headgroup, containing the phosphocholine moiety, remains protonated.

Molecular Formula: C₄₀H₁₈D₆₂NO₈P

CAS Number: 25582-63-2
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The primary advantage of using DPPC-d62 lies in the distinct vibrational frequencies of the

carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This isotopic shift

allows for the unambiguous study of the acyl chain behavior in complex lipid mixtures and at

interfaces, without interference from other protonated species.

Quantitative Data Summary
The following tables summarize key quantitative data for DPPC and its deuterated analog,

DPPC-d62, compiled from various experimental studies. The phase behavior of DPPC-d62 is

largely similar to that of its protonated counterpart.[1]

Property Value (DPPC) Technique(s)

Main Phase Transition (Tm) ~41-42 °C

Differential Scanning

Calorimetry (DSC), Scanning

Force Microscopy

Pre-transition Temperature ~35-36 °C
Differential Scanning

Calorimetry (DSC)

Molecular Weight 796.42 g/mol Mass Spectrometry

Table 1: Key Physicochemical Properties of DPPC.

Technique Parameter Value (cm⁻¹) Assignment

Vibrational Sum

Frequency Generation

(VSFG)

C-D Stretching Modes ~2074 ssp and ppp peaks

~2128 ssp and ppp peaks

~2180 ssp and ppp peaks

~2222 ssp and ppp peaks

Raman Spectroscopy C-D Stretching Modes ~2100
Indicator of

phospholipid fluidity
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Table 2: Spectroscopic Data for the Deuterated Acyl Chains of DPPC-d62.[1][2]

Experimental Protocols and Applications
DPPC-d62 is extensively used as a molecular probe in studies of model cell membranes, such

as monolayers, bilayers, and liposomes. Its deuterated chains are particularly useful in

techniques like Vibrational Sum Frequency Generation (VSFG) Spectroscopy, Raman

Spectroscopy, and Neutron Reflectometry.

Preparation of DPPC-d62 Langmuir Monolayers
Langmuir troughs are commonly used to create a single-molecule layer of DPPC-d62 at an air-

water interface, which serves as a simplified model of a cell membrane leaflet.

Protocol:

Subphase Preparation: Fill a clean Langmuir trough with a suitable aqueous subphase (e.g.,

pure water or a buffer solution).

Lipid Solution: Dissolve DPPC-d62 in a volatile, water-immiscible organic solvent like

chloroform to a concentration of approximately 1 mg/mL.

Deposition: Using a microsyringe, carefully deposit small droplets of the DPPC-d62 solution

onto the subphase surface. Allow the solvent to evaporate completely (typically 10-15

minutes).

Monolayer Compression: Use the movable barriers of the Langmuir trough to slowly

compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or

similar sensor.

Isotherm Measurement: Record the surface pressure as a function of the mean molecular

area to obtain a pressure-area isotherm. This isotherm reveals the different phases of the

monolayer (gas, liquid-expanded, liquid-condensed, and solid).

Analysis: The monolayer can now be analyzed in situ using various surface-sensitive

techniques like VSFG, Brewster angle microscopy, or transferred to a solid substrate for

other analyses.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6892887/
https://pubmed.ncbi.nlm.nih.gov/6892887/
https://pubmed.ncbi.nlm.nih.gov/6892887/
https://www.researchgate.net/figure/SFG-spectra-of-a-DPPC-d-62-and-b-DPPC-d-75-monolayers-in-the-C-D-stretching-region-at_fig7_312042665
https://www.benchchem.com/product/b15553811#chemical-structure-of-dppc-d62
https://www.benchchem.com/product/b15553811#chemical-structure-of-dppc-d62
https://www.benchchem.com/product/b15553811#chemical-structure-of-dppc-d62
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15553811?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

